molecular formula C8H7N3O2 B032163 3-Methyl-6-nitro-1H-indazole CAS No. 6494-19-5

3-Methyl-6-nitro-1H-indazole

Cat. No. B032163
CAS RN: 6494-19-5
M. Wt: 177.16 g/mol
InChI Key: FUNWSYKLFDLUIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazole derivatives often involves strategies that ensure the introduction of functional groups at specific positions on the indazole core. For instance, 3-Methyl-6-nitro-1H-indazole could be synthesized via methods similar to those described for related compounds, such as the reaction of benzylidene tetralones with hydrazine in acetic acid to yield substituted benzo[indazoles] with functional groups like nitro and amino (Cuartas et al., 2019). Another approach involves 1,3-dipolar cycloaddition of in situ generated nitrile imines and benzyne, providing a pathway to N(1)-C(3) disubstituted indazoles (Spiteri et al., 2010).

Molecular Structure Analysis

The molecular structure of 3-Methyl-6-nitro-1H-indazole, akin to other indazole derivatives, is expected to exhibit a nearly planar indazole core with the substituents affecting the overall geometry and electronic distribution. For instance, compounds like 3-chloro-1-methyl-5-nitro-1H-indazole showcase a planar indazole system with deviations, highlighting the influence of substituents on the indazole scaffold's planarity (Kouakou et al., 2015).

Chemical Reactions and Properties

Indazoles are known to participate in various chemical reactions, leveraging the reactive sites provided by the nitrogen atoms and the substituents. For example, nitro-indazoles can undergo reduction reactions, transforming the nitro group into amino derivatives, which can significantly alter the compound's chemical behavior and reactivity (Cottyn et al., 2008).

Scientific Research Applications

  • El’chaninov, Aleksandrov, and Stepanov (2018) reported that 3-Methyl-6-nitro-1H-indazole is used in synthesizing various compounds and performing transformations like formylation and acylation. This compound's versatility makes it significant in chemical synthesis (El’chaninov et al., 2018).

  • Babić-Samardžija et al. (2005) found that heterocyclic diazoles like 3-Methyl-6-nitro-1H-indazole are effective inhibitors of acidic iron corrosion. This property is crucial in materials science and corrosion prevention (Babić-Samardžija et al., 2005).

  • Cuartas et al. (2019) discovered that derivatives of 3-Methyl-6-nitro-1H-indazole show antiproliferative activity against cancer cells and antibacterial activity against N. gonorrhoeae. This suggests potential therapeutic applications in oncology and infectious diseases (Cuartas et al., 2019).

  • Samadhiya et al. (2012) reported that 3-Methyl-6-nitro-1H-indazole derivatives show antibacterial, antifungal, and antitubercular activities, and anti-inflammatory activity in albino rats. This indicates its broad spectrum of biological activity (Samadhiya et al., 2012).

  • Wu Zhongshi (2010) identified that a synthesized compound, a key intermediate involving 3-Methyl-6-nitro-1H-indazole, targets angiogenesis inhibitors with potent anti-tumor activity and low toxicity. This highlights its role in developing new cancer therapies (Zhongshi, 2010).

  • Cabildo et al. (2011) mentioned that 3-Methyl-6-nitro-1H-indazole is a biologically active nitroindazole with potential therapeutic applications, emphasizing its significance in drug development (Cabildo et al., 2011).

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing more efficient synthesis methods and exploring the diverse biological activities of these compounds .

properties

IUPAC Name

3-methyl-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNWSYKLFDLUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448355
Record name 3-Methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-nitro-1H-indazole

CAS RN

6494-19-5
Record name 3-Methyl-6-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6494-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Chen, Z Fang, P Wei - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
… Then, the solution was added to 3-methyl-6-nitro-1H-indazole (13 g) and iodomethane (30 g) was added in small portions. The mixture was refluxed for 5 h. The suspension was cooled …
Number of citations: 1 scripts.iucr.org
TTC Bui, QH Phan, TL Tran, TN Nguyen… - VNU Journal of …, 2023 - js.vnu.edu.vn
… In previous studies, we presented initial results regarding the synthesis of 3-methyl-6-nitro-1Hindazole (3) as an important indazole component on a laboratory scale (approximately 10 g…
Number of citations: 0 js.vnu.edu.vn
VH Hoang, NTK Trang, TC Minh, TH Lan… - Bioorganic & Medicinal …, 2023 - Elsevier
… To a mixture of 3-methyl-6-nitro-1H-indazole (1.0 equiv.) and excess potassium carbonate in anhydrous N,N’-dimethylformamide (DMF) was added iodomethane (2.0 equiv.) and stirred …
Number of citations: 1 www.sciencedirect.com
SR Baddam, NU Kumar, AP Reddy, R Bandichhor - Tetrahedron Letters, 2013 - Elsevier
… Regioselective methylation on 3-methyl-6-nitro-1H-indazole 6 was extensively optimized … In our approach, the regioselective methylation on 3-methyl-6-nitro-1H-indazole 6 was carried …
Number of citations: 31 www.sciencedirect.com
YC Mei, BW Yang, W Chen, DD Huang… - Letters in Organic …, 2012 - ingentaconnect.com
… A novel regioselective methylation of the 2position of 3-methyl-6-nitro-1H-indazole was reported. This novel route is one step shorter than the previously reported route. …
Number of citations: 11 www.ingentaconnect.com
H Qi, L Chen, B Liu, X Wang, L Long, D Liu - Bioorganic & medicinal …, 2014 - Elsevier
… Using 6-nitro-1H-indazole (1b) instead of 3-methyl-6-nitro-1H-indazole (1a) as starting material, the other series of pazopanib derivatives compounds 7i–m were designed and …
Number of citations: 26 www.sciencedirect.com
XK Zhang, BN Liu, M Liu, DK Liu… - … Section E: Structure …, 2012 - scripts.iucr.org
… Step 1: Dimethyl carbonate(7.5 g, 3 eq) was added to a solution of 3-methyl-6-nitro-1H-indazole(5 g, 1eq) and triethylene diamine(3.1 g, 1eq) in 15 mL DMF. After stirring of 10 h at 353 K…
Number of citations: 1 scripts.iucr.org
S Terentjeva, D Muceniece… - Organic Process Research …, 2019 - ACS Publications
… Our investigation has aimed to identify the structures of process-related impurities in the API route, starting the synthesis with 3-methyl-6-nitro-1H-indazole. A schematic representation …
Number of citations: 4 pubs.acs.org
J Sun, Y Zhang, S Mathan, Y Wang… - The Journal of Organic …, 2016 - ACS Publications
A novel metal-free tandem oxidative coupling process for the synthesis of hemiaminal ethers has been developed. This protocol could be applied for the C–N bond formation of electron-…
Number of citations: 16 pubs.acs.org
P Gupta, A Mahajan - Synthetic Communications, 2017 - Taylor & Francis
… -5-nitroaniline (83) using standard diazonium chemistry procedure with reagent tert-butyl nitrite to provide intermediate 84 followed by cyclization to afford 3-methyl-6-nitro-1H-indazole (…
Number of citations: 4 www.tandfonline.com

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